4-Amino-2,6-diethylpyridine-3-carboxylic acid

Vue d'ensemble

Description

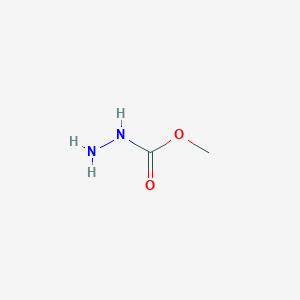

4-Amino-2,6-diethylpyridine-3-carboxylic acid, also known as DEPC, is a pyridine derivative that has been widely used in scientific research. DEPC is a building block for the synthesis of various compounds and is used in the preparation of drugs and other biologically active molecules.

Mécanisme D'action

The mechanism of action of 4-Amino-2,6-diethylpyridine-3-carboxylic acid is not well understood. However, it has been reported that 4-Amino-2,6-diethylpyridine-3-carboxylic acid can inhibit the activity of various enzymes, such as proteases, phosphatases, and nucleases. 4-Amino-2,6-diethylpyridine-3-carboxylic acid can also react with amino and imino groups of nucleic acids and proteins, leading to their modification. The modification of nucleic acids and proteins by 4-Amino-2,6-diethylpyridine-3-carboxylic acid can affect their structure and function.

Effets Biochimiques Et Physiologiques

4-Amino-2,6-diethylpyridine-3-carboxylic acid has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as alkaline phosphatase and ribonuclease. 4-Amino-2,6-diethylpyridine-3-carboxylic acid can also modify the structure and function of nucleic acids and proteins. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid has been reported to have antihypertensive and antiviral activities.

Avantages Et Limitations Des Expériences En Laboratoire

4-Amino-2,6-diethylpyridine-3-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be used as a building block for the synthesis of various biologically active molecules. However, 4-Amino-2,6-diethylpyridine-3-carboxylic acid has some limitations. It can react with water, which can lead to the formation of undesired byproducts. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be toxic, and its use should be handled with care.

Orientations Futures

4-Amino-2,6-diethylpyridine-3-carboxylic acid has several potential future directions. It can be used in the synthesis of new drugs and biologically active molecules. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be used in the development of new fluorescent probes for molecular imaging and diagnostic applications. Furthermore, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be used in the synthesis of new materials for catalysis. Overall, 4-Amino-2,6-diethylpyridine-3-carboxylic acid has significant potential for future research and development in various fields.

Conclusion:

In conclusion, 4-Amino-2,6-diethylpyridine-3-carboxylic acid is a pyridine derivative that has been widely used in scientific research. It is synthesized by reacting 3-acetyl-4-methylpyridine with diethylamine and ammonium acetate. 4-Amino-2,6-diethylpyridine-3-carboxylic acid has been extensively used as a building block for the synthesis of various biologically active molecules and has several biochemical and physiological effects. 4-Amino-2,6-diethylpyridine-3-carboxylic acid has several advantages for lab experiments, but it also has some limitations. 4-Amino-2,6-diethylpyridine-3-carboxylic acid has significant potential for future research and development in various fields.

Applications De Recherche Scientifique

4-Amino-2,6-diethylpyridine-3-carboxylic acid has been extensively used as a building block for the synthesis of various biologically active molecules. It is used in the preparation of drugs, such as antihypertensive agents, antiviral agents, and antitumor agents. 4-Amino-2,6-diethylpyridine-3-carboxylic acid is also used in the synthesis of fluorescent probes, which are widely used in molecular imaging and diagnostic applications. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid is used in the preparation of ligands for metal ions and in the synthesis of materials for catalysis.

Propriétés

Numéro CAS |

144291-53-2 |

|---|---|

Nom du produit |

4-Amino-2,6-diethylpyridine-3-carboxylic acid |

Formule moléculaire |

C10H14N2O2 |

Poids moléculaire |

194.23 g/mol |

Nom IUPAC |

4-amino-2,6-diethylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c1-3-6-5-7(11)9(10(13)14)8(4-2)12-6/h5H,3-4H2,1-2H3,(H2,11,12)(H,13,14) |

Clé InChI |

IDOFIAUAFAKVGM-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C(=N1)CC)C(=O)O)N |

SMILES canonique |

CCC1=CC(=C(C(=N1)CC)C(=O)O)N |

Synonymes |

3-Pyridinecarboxylicacid,4-amino-2,6-diethyl-(9CI) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.